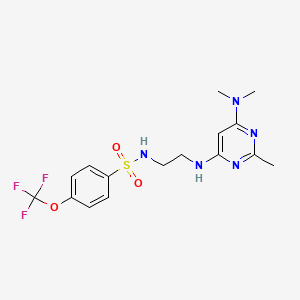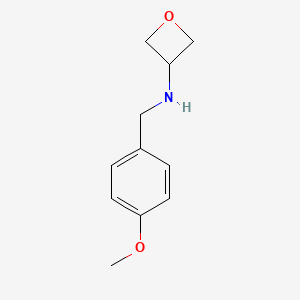
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its unique molecular structure and potential applications across various scientific fields. With its multiple functional groups and aromatic rings, this compound is intriguing for researchers exploring its chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidinyl ring, the attachment of the dimethylamino and methyl groups, and the final sulfonamide formation
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to enhance yield and purity. This can be achieved through techniques like high-performance liquid chromatography (HPLC) for purification, and possibly the use of catalysts to expedite the reactions. The scale-up process would focus on efficient solvent usage, recycling of reagents, and ensuring safety protocols are strictly followed.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: May involve transformation of the dimethylamino group to a nitroso or nitro derivative.
Reduction: Potentially reduces the sulfonyl group to a sulfinyl group under specific conditions.
Substitution: Nucleophilic or electrophilic substitutions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation may employ reagents like hydrogen peroxide or potassium permanganate under acidic conditions. Reduction might utilize agents like sodium borohydride or lithium aluminum hydride. Substitutions could involve halogenating agents or other nucleophiles/electrophiles suitable for aromatic substitution.
Major Products
The oxidation of the compound can lead to nitroso or nitro derivatives, while reduction can yield sulfinyl or amine derivatives. Substitution reactions depend on the reacting agents but can generate various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential use as a building block in the synthesis of more complex molecules. Its unique structure can aid in developing new synthetic methods.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a molecular scaffold for designing bioactive molecules.
Medicine
This compound has potential medicinal applications, including its role as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Industry
Industrially, it could be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its target application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular pathways.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other similar sulfonamide compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its combined aromatic and heterocyclic structure, which can offer unique interactions in biological systems.
List of Similar Compounds
N-(4-methoxyphenyl)-4-(trifluoromethoxy)benzenesulfonamide
N-(2-(methylamino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
4-(trifluoromethoxy)benzenesulfonamide
This summary provides a comprehensive overview of the compound's synthesis, reactions, applications, and comparisons. It's a fascinating area for ongoing and future research.
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3S/c1-11-22-14(10-15(23-11)24(2)3)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZANMBNFFBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)
![3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2514004.png)
![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)
![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

![2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2514011.png)

![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)


![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)
